molecular formula C44H38Cl2P2 B6321715 Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride CAS No. 47861-42-7

Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride

Cat. No.: B6321715
CAS No.: 47861-42-7
M. Wt: 699.6 g/mol
InChI Key: SHXLYFAWLZAADP-UHFFFAOYSA-L
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Description

Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride is a complex organophosphorus compound. It is characterized by the presence of multiple phenyl groups attached to phosphonium ions, making it a versatile reagent in organic synthesis and catalysis. This compound is known for its stability and reactivity, which makes it valuable in various chemical processes.

Properties

IUPAC Name

triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38P2.2ClH/c1-7-23-39(24-8-1)45(40-25-9-2-10-26-40,41-27-11-3-12-28-41)35-37-21-19-20-22-38(37)36-46(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXLYFAWLZAADP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38Cl2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride typically involves the reaction of triphenylphosphine with appropriate halogenated precursors. One common method is the quaternization of triphenylphosphine with benzyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for yield and efficiency, often employing continuous flow techniques and advanced purification methods. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with transition metals, facilitating catalytic processes. The phenyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride is unique due to its complex structure, which provides enhanced stability and reactivity. The presence of multiple phenyl groups and the quaternary phosphonium center make it a versatile reagent with a wide range of applications in various fields .

Biological Activity

Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride is a compound that belongs to the class of triphenylphosphonium (TPP) salts. These compounds have garnered attention in recent years for their potential biological activities, particularly in cancer therapy and mitochondrial targeting. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

The biological activity of triphenylphosphonium compounds primarily revolves around their interaction with mitochondrial membranes. The positively charged triphenylphosphonium moiety allows these compounds to accumulate in mitochondria due to the negative membrane potential characteristic of these organelles. This accumulation can lead to several biochemical effects:

  • Increased Reactive Oxygen Species (ROS) Production : TPP compounds are known to induce mitochondrial superoxide production, which can trigger apoptosis in cancer cells. Studies have shown that treatment with TPP compounds leads to a significant increase in superoxide levels within cancer cells, indicating a potential mechanism for inducing cell death .
  • Targeting Cancer Cells : The hyperpolarized mitochondrial membrane potential in cancer cells allows for selective targeting by TPP compounds. This selectivity is crucial for minimizing toxicity to normal cells while effectively inducing cytotoxicity in cancerous tissues .

In Vitro Studies

Recent studies have demonstrated the efficacy of triphenylphosphonium dichloride in various cancer cell lines:

  • MDA-MB-435 Cells : Treatment with 5 µM concentrations of TPP compounds resulted in a marked increase in superoxide production as early as 10 minutes post-treatment, peaking at 3 hours and remaining elevated for up to 24 hours . This sustained ROS production correlates with increased apoptosis rates in these cells.
  • Fluorescence-Based Assays : Flow cytometry analysis showed that TPP compounds significantly enhanced fluorescence intensity, indicative of their uptake and subsequent mitochondrial localization within the treated cells .

Case Studies

  • Breast Cancer : In a study involving MDA-MB-435 breast cancer cells, TPP treatment led to significant apoptosis through ROS-mediated pathways. The study reported that TPP-induced superoxide levels were significantly higher compared to controls treated with paclitaxel, a common chemotherapeutic agent .
  • Pancreatic Cancer : Another study investigated the use of TPP-conjugated metformin analogs in pancreatic cancer models. These analogs demonstrated enhanced selectivity for cancer cells while reducing off-target toxicity, showcasing the potential of TPP compounds as targeted therapies .

Data Tables

Compound NameCell LineConcentrationSuperoxide Production (Max Time)Apoptosis Induction
TP197MDA-MB-4355 µM3 hoursHigh
MMePancreatic CancerVariesNot specifiedModerate

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